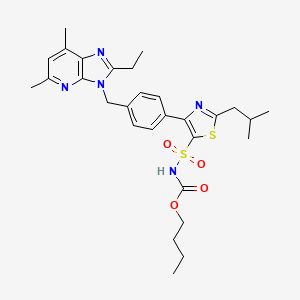
AT1R antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT1R antagonist 2 is a compound that inhibits the angiotensin II type 1 receptor (AT1R). This receptor is a key component of the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. By blocking AT1R, this compound can prevent the effects of angiotensin II, a hormone that causes blood vessels to constrict and increases blood pressure. This makes this compound a valuable compound in the treatment of hypertension and related cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AT1R antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a biphenyl intermediate, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: AT1R antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may be necessary for certain synthetic steps.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and various halides are employed under conditions that favor nucleophilic substitution.
Major Products: The major products formed from these reactions include various functionalized biphenyl derivatives, which are key intermediates in the synthesis of this compound .
Scientific Research Applications
AT1R antagonist 2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of AT1R antagonists and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the role of AT1R in various physiological processes, including blood pressure regulation and kidney function.
Medicine: this compound is studied for its potential therapeutic effects in treating hypertension, heart failure, and other cardiovascular diseases.
Mechanism of Action
AT1R antagonist 2 exerts its effects by selectively binding to and inhibiting the AT1R. This prevents angiotensin II from activating the receptor, thereby blocking its vasoconstrictive and aldosterone-secreting effects. The inhibition of AT1R leads to vasodilation, reduced blood pressure, and decreased fluid retention. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathway and the downstream effects on blood vessel constriction and fluid balance .
Comparison with Similar Compounds
Losartan: The first AT1R antagonist developed, used to treat hypertension and diabetic nephropathy.
Valsartan: Another AT1R antagonist with similar uses but different pharmacokinetic properties.
Candesartan: Known for its long-lasting effects and use in heart failure treatment.
Uniqueness: AT1R antagonist 2 is unique in its specific binding affinity and selectivity for AT1R, which may result in fewer side effects compared to other AT1R antagonists. Its potential role in preventing viral uptake, as seen in studies related to SARS-CoV-2, also sets it apart from other compounds in this class .
Properties
Molecular Formula |
C29H37N5O4S2 |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
butyl N-[[4-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-2-(2-methylpropyl)-1,3-thiazol-5-yl]sulfonyl]carbamate |
InChI |
InChI=1S/C29H37N5O4S2/c1-7-9-14-38-29(35)33-40(36,37)28-26(32-24(39-28)15-18(3)4)22-12-10-21(11-13-22)17-34-23(8-2)31-25-19(5)16-20(6)30-27(25)34/h10-13,16,18H,7-9,14-15,17H2,1-6H3,(H,33,35) |
InChI Key |
ZQCJVWMIJVNZDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NS(=O)(=O)C1=C(N=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
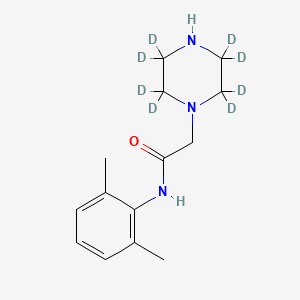
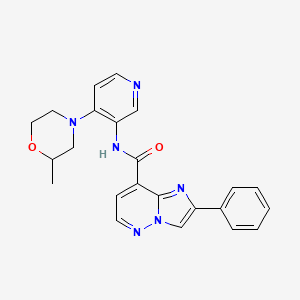
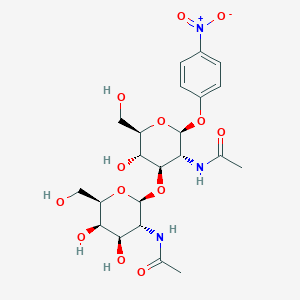
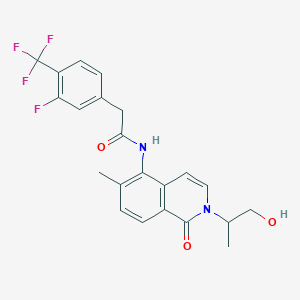

![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

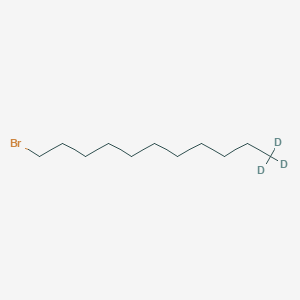
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
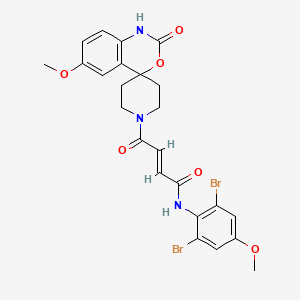
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
